molecular formula C23H22N4O3S3 B2578251 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-71-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Katalognummer: B2578251
CAS-Nummer: 899982-71-9
Molekulargewicht: 498.63
InChI-Schlüssel: WXTLHKXCBUNZNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a complex structure incorporating benzothiazole and thiazole heterocycles, which are privileged scaffolds in medicinal chemistry known for their rigid planarity, electronic properties, and hydrogen-bonding potential that contribute to favorable interactions with biological targets . The compound also contains a sulfamoyl benzamide moiety, which is a common pharmacophore in drug design. As a research chemical, it is intended for use in early-stage in vitro investigations, such as compound library screening, assay development, and exploring structure-activity relationships (SAR). Researchers are investigating its potential bioactivity based on the known properties of its structural components; for instance, related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective negative allosteric modulators of certain ion channels, suggesting this chemotype holds significant value for pharmacological tool development . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-27(16-6-2-3-7-16)33(29,30)17-12-10-15(11-13-17)21(28)26-23-25-19(14-31-23)22-24-18-8-4-5-9-20(18)32-22/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTLHKXCBUNZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves the condensation of 1,3-benzothiazole-2-amine with aromatic acids in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with various molecular targets. The benzothiazole and thiazole rings can bind to specific enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl-Benzamide Scaffolds

The compound shares structural similarities with derivatives bearing sulfamoyl-benzamide backbones but differing in substituents and heterocyclic appendages. Key examples include:

Compound Name Core Structure Sulfamoyl Substituents Biological Activity/Findings Reference
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole-benzamide Methyl-phenyl No explicit activity reported; used in computational studies for molecular property profiling .
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide Thiazole-benzamide Furan-methyl-methyl Physicochemical properties: Molecular weight 377.44 g/mol, XLogP = 1.9, hydrogen bond acceptors = 5. High-throughput screening candidate .
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole-benzamide Diethyl Nitrophenyl group may enhance electron-withdrawing effects; activity data pending .
N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides Benzothiazole-benzamide Varied (e.g., thiourea linkers) Broad bioactivity: Enzymatic inhibition (GPCR ligands, kinase inhibitors) with IC₅₀ values < 10 µM for select targets .

Analogues with Modified Heterocyclic Cores

Substitution of the benzothiazole-thiazole core alters target specificity and potency:

Compound Name Core Structure Key Modifications Biological Activity/Findings Reference
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole-benzamide Oxadiazole core, methoxyphenyl Antifungal activity against C. albicans (MIC = 8 µg/mL), proposed thioredoxin reductase inhibition .
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) 1,3,4-Oxadiazole-benzamide Oxadiazole core, furan Antifungal activity against C. albicans (MIC = 16 µg/mL); reduced potency vs. LMM5, likely due to furan’s lower electron density .
(E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide (K1) Triazole-thiazole Triazole-thiazole hybrid HDAC8 inhibition (docking score = -8.54 kcal/mol), comparable to vorinostat (-9.1 kcal/mol) .

Physicochemical and Pharmacokinetic Comparisons

Key differences in molecular properties influence drug-likeness:

Property Target Compound 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide LMM5 NTB451 (Triazole-benzamide)
Molecular Weight (g/mol) ~500 (estimated) 377.44 525.60 423.51
Hydrogen Bond Acceptors ~8 (estimated) 7 9 7
XLogP ~3.5 (predicted) 1.9 3.8 2.2
Rotatable Bonds 6–8 6 7 5
Bioactivity Undisclosed Screening candidate Antifungal Necroptosis inhibition (IC₅₀ = 0.8 µM)

Key Research Findings

  • Enzymatic Inhibition : Benzothiazole-containing analogues (e.g., ) show broad enzyme inhibition, suggesting the target compound could modulate similar pathways.
  • Structural Flexibility : The cyclopentyl group may confer metabolic stability over smaller alkyl chains (e.g., methyl or ethyl in ), though this requires experimental validation.

Biologische Aktivität

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3OS2
  • Molecular Weight : 343.4664 g/mol
  • CAS Number : 477486-47-8
  • SMILES Notation : O=C(C1CCCCC1)Nc1scc(n1)c1nc2c(s1)cccc2

The biological activity of this compound is primarily attributed to its structural components, particularly the benzothiazole and thiazole moieties. These heterocyclic structures are known for their significant pharmacological properties.

Key Mechanisms:

  • Antimicrobial Activity : The compound exhibits potent activity against various microorganisms by inhibiting folic acid synthesis, which is crucial for microbial growth and replication.
  • Inhibition of Cyclin-dependent Kinase (CDK) : Research indicates that derivatives containing benzothiazole structures can inhibit CDK5, a key regulator in cell cycle progression and neuronal function .
  • Anti-tubercular Effects : Benzothiazole derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

Biological Activity Data

Activity TypeObservations/EffectsReferences
AntimicrobialInhibition of microbial growth through folic acid synthesis inhibition
Anti-cancerModerate inhibition of CDK5; potential anti-tumor effects
Anti-tubercularSignificant activity against Mycobacterium tuberculosis

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound significantly inhibited the growth of various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that the compound reduced cell viability significantly. The mechanism was linked to the inhibition of CDK5, leading to cell cycle arrest and apoptosis in cancer cells.

Research Findings

Research has consistently highlighted the therapeutic potential of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide:

  • Antitumor Activity : Studies indicate that compounds with similar structures have been effective against various types of cancer, demonstrating the importance of further exploration in clinical settings .
  • Synergistic Effects : Combining this compound with other therapeutic agents has shown enhanced efficacy in preclinical models, suggesting a potential for combination therapies in treating resistant infections or tumors .

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole-thiazole core via condensation of 2-aminobenzothiazole with α-haloketones or thiourea derivatives under reflux conditions in ethanol or DMF .
  • Step 2 : Introduction of the sulfamoylbenzamide group by reacting the intermediate with 4-(cyclopentyl(methyl)sulfamoyl)benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using ¹H/¹³C NMR , FT-IR , and HPLC to confirm purity (>95%) .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Analytical Confirmation
1Ethanol, reflux, 12h65–70TLC (Rf = 0.5, hexane:EA 3:1)
2DCM, TEA, 0–5°C, 6h80–85¹H NMR (δ 8.2–8.5 ppm, aromatic H)

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the benzothiazole-thiazole core (e.g., δ 7.8–8.6 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.3 ppm for cyclopentyl CH₂) .
  • Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., m/z 511.12 [M+H]⁺) .
  • X-ray Crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is employed to refine crystal structures, particularly for resolving tautomeric forms of the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative).
  • Structural Analogues : Minor substituent changes (e.g., cyclopentyl vs. morpholine groups) alter binding affinity.
    Methodological Solutions :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfamoyl vs. sulfonyl groups) and test against standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends in activity .

Q. Example SAR Table

SubstituentAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
Cyclopentyl1.2 (S. aureus)12.5 (MCF-7)
Morpholine2.5 (S. aureus)8.3 (MCF-7)

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining thiazole ring bioactivity .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfamoyl hydrolysis) and stabilize via fluorination or steric hindrance .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes, guiding structural modifications to reduce off-target metabolism .

Q. How is crystallographic data for this compound refined, and what software is recommended?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
  • Refinement : SHELXL is the gold standard for small-molecule refinement, particularly for handling twinning or disorder in the cyclopentyl group .
  • Validation : Check CIF files using PLATON to ensure geometric accuracy (e.g., bond lengths within 0.01 Å of expected values) .

Q. Crystallographic Parameters Table

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution (Å)0.84

Q. What are the best practices for analyzing its interaction with biological targets (e.g., kinases)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd, kon/koff) to kinases like EGFR .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, identifying key hydrogen bonds (e.g., between sulfamoyl and Lys123) .

Q. How do solvent polarity and reaction temperature influence synthetic yields?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thiazole formation but may increase side reactions (e.g., hydrolysis). Non-polar solvents (toluene) favor cyclization .
  • Temperature : Lower temps (0–5°C) suppress side reactions during sulfamoylation, while reflux (80–100°C) accelerates cyclocondensation .

Q. Optimization Example

SolventTemp (°C)Yield (%)Purity (%)
DMF256090
Toluene807595

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Powder X-ray Diffraction (PXRD) : Unique diffraction patterns (e.g., 2θ = 12.5°, 18.7°) distinguish polymorphs .
  • Differential Scanning Calorimetry (DSC) : Melting point variations (Δmp = 5–10°C) indicate different crystalline forms .
  • Raman Spectroscopy : Peak shifts (e.g., 1590 cm⁻¹ vs. 1610 cm⁻¹) reflect changes in hydrogen-bonding networks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.